Neuraminidase-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

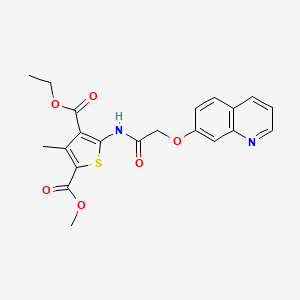

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H20N2O6S |

|---|---|

Molecular Weight |

428.5 g/mol |

IUPAC Name |

4-O-ethyl 2-O-methyl 3-methyl-5-[(2-quinolin-7-yloxyacetyl)amino]thiophene-2,4-dicarboxylate |

InChI |

InChI=1S/C21H20N2O6S/c1-4-28-20(25)17-12(2)18(21(26)27-3)30-19(17)23-16(24)11-29-14-8-7-13-6-5-9-22-15(13)10-14/h5-10H,4,11H2,1-3H3,(H,23,24) |

InChI Key |

XLJCCBBHVZLOHN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OC)NC(=O)COC2=CC3=C(C=CC=N3)C=C2 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Neuraminidase-IN-4: A Technical Guide for Researchers

Introduction

Neuraminidase-IN-4, also identified as Compound 4b in the primary literature, is a novel and potent inhibitor of influenza virus neuraminidase.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, tailored for researchers, scientists, and drug development professionals. The document outlines the core data, experimental methodologies, and logical workflows associated with this compound.

Discovery of this compound: A Structure-Based Approach

The discovery of this compound stemmed from a targeted effort to identify novel chemical scaffolds for neuraminidase inhibition. The process began with a pharmacophore-based virtual screening of a chemical database (ZINC01121127) to identify initial hit compounds.[1][2] This computational approach, coupled with molecular dynamics simulations, aimed to find molecules with a high affinity for the neuraminidase active site.

The lead compound identified through this in-silico screening served as the foundational template for the synthesis of a series of novel thiophene derivatives.[1][2] The rationale behind this strategy was to optimize the binding interactions within the enzyme's active site, including the potential to engage the 150-cavity, a region of the neuraminidase that can be exploited for enhanced inhibitor potency and to overcome drug resistance. Compound 4b, later designated this compound, emerged from this synthetic effort as a particularly potent inhibitor.

The logical workflow for the discovery of this compound is depicted in the following diagram:

Synthesis of this compound

The synthesis of this compound (Compound 4b) is a multi-step process involving the preparation of key intermediates and their subsequent coupling to form the final thiophene derivative. The core of the synthesis involves the formation of a quinoline-4-carboxamide scaffold. While the full detailed synthesis is described in the primary literature, a generalized workflow is presented below.

The synthetic pathway likely involves the reaction of a substituted aniline with an appropriate dicarbonyl compound to form the quinoline ring, followed by functional group manipulations to introduce the thiophene moiety and other key substituents.

A logical representation of the synthesis workflow is as follows:

Quantitative Data

This compound has demonstrated potent inhibitory activity against influenza neuraminidase and significant antiviral effects in cell-based assays. The key quantitative data are summarized in the table below.

| Compound | Parameter | Value | Virus Strain/Enzyme |

| This compound (4b) | IC50 | 0.03 µM | Neuraminidase |

| EC50 | 1.59 µM | A/chicken/Hubei/327/2004 (H5N1-DW) | |

| Oseltamivir Carboxylate (Control) | IC50 | 0.06 µM | Neuraminidase |

| EC50 | 5.97 µM | A/chicken/Hubei/327/2004 (H5N1-DW) |

Table 1: In vitro activity of this compound and Oseltamivir Carboxylate.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the characterization of this compound, based on standard and published procedures.

Synthesis of this compound (Compound 4b)

The synthesis of this compound involves the preparation of a quinoline-4-carboxylic acid intermediate, followed by amidation. A representative, generalized protocol is as follows:

-

Preparation of the Quinoline-4-carboxylic acid intermediate:

-

A mixture of an appropriate aniline derivative, a benzaldehyde derivative, and pyruvic acid is reacted in the presence of a suitable catalyst and solvent.

-

The reaction mixture is heated under reflux for a specified period.

-

The resulting solid is filtered, washed, and dried to yield the quinoline-4-carboxylic acid intermediate.

-

-

Amide Coupling to form this compound:

-

The quinoline-4-carboxylic acid intermediate is dissolved in a suitable solvent (e.g., DMF).

-

A coupling agent (e.g., HATU) and a base (e.g., DIPEA) are added to the solution.

-

The appropriate amine containing the thiophene moiety is added, and the reaction is stirred at room temperature.

-

The reaction is monitored by TLC. Upon completion, the mixture is worked up by extraction and purified by column chromatography to yield this compound.

-

Neuraminidase Inhibition Assay

The inhibitory activity of this compound against the neuraminidase enzyme was determined using a fluorescence-based assay with 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) as the substrate.

-

Reagent Preparation:

-

Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5.

-

Substrate Solution: 100 µM MUNANA in Assay Buffer.

-

Stop Solution: 0.14 M NaOH in 83% ethanol.

-

Enzyme Solution: Recombinant influenza virus neuraminidase diluted in Assay Buffer.

-

Inhibitor Solutions: Serial dilutions of this compound and a control inhibitor (e.g., Oseltamivir Carboxylate) in Assay Buffer.

-

-

Assay Procedure:

-

In a 96-well black microplate, 25 µL of the inhibitor solution is mixed with 25 µL of the enzyme solution.

-

The plate is incubated at 37°C for 30 minutes.

-

The enzymatic reaction is initiated by adding 50 µL of the MUNANA substrate solution to each well.

-

The plate is incubated at 37°C for 60 minutes, protected from light.

-

The reaction is terminated by adding 100 µL of the Stop Solution.

-

The fluorescence is measured using a microplate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each inhibitor concentration relative to the control (no inhibitor).

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

The antiviral activity of this compound was evaluated by a cytopathic effect (CPE) inhibition assay using Madin-Darby canine kidney (MDCK) cells.

-

Cell Culture and Infection:

-

MDCK cells are seeded in 96-well plates and grown to confluence.

-

The cells are washed with PBS, and serial dilutions of this compound in serum-free medium are added to the wells.

-

The cells are then infected with the influenza virus (e.g., H5N1) at a specific multiplicity of infection (MOI).

-

The plates are incubated at 37°C in a 5% CO2 incubator for 48-72 hours, until CPE is observed in the virus control wells (no inhibitor).

-

-

Assessment of Cell Viability:

-

Cell viability is assessed using a colorimetric method, such as the MTT assay.

-

The MTT reagent is added to each well, and the plates are incubated for a further 2-4 hours.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is read at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis:

-

The percentage of protection from CPE is calculated for each concentration of the compound.

-

The EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced death, is determined by plotting the percentage of protection against the logarithm of the compound concentration.

-

The workflow for the in vitro evaluation of this compound is illustrated below:

Conclusion

This compound represents a promising new lead compound in the development of novel anti-influenza therapeutics. Its discovery through a combination of computational and synthetic chemistry highlights the power of modern drug discovery techniques. The potent in vitro activity of this compound warrants further investigation, including pharmacokinetic studies and in vivo efficacy trials, to fully assess its potential as a clinical candidate. This technical guide provides the foundational information necessary for researchers to understand and potentially build upon the development of this and related neuraminidase inhibitors.

References

In-Depth Technical Guide: Binding Affinity of Neuraminidase-IN-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding affinity of the novel neuraminidase inhibitor, Neuraminidase-IN-4. The document summarizes its inhibitory potency, outlines the experimental methodology for its characterization, and presents a visual representation of the experimental workflow.

Core Data: Binding Affinity of this compound

This compound, also identified as Compound 4b, has demonstrated potent inhibitory activity against influenza virus neuraminidase.[1] The primary measure of its binding affinity is the half-maximal effective concentration (EC50), which quantifies the concentration of the inhibitor required to reduce the neuraminidase activity by 50%.

| Compound | Target | Virus Strain | Parameter | Value | Reference |

| This compound (Compound 4b) | Neuraminidase | A/chicken/Hubei/327/2004 (H5N1-DW) | EC50 | 1.59 µM | --INVALID-LINK-- |

Experimental Protocols

The determination of the binding affinity of neuraminidase inhibitors like this compound is typically achieved through a fluorescence-based neuraminidase inhibition assay.[2][3][4][5] This method relies on the enzymatic cleavage of a fluorogenic substrate, 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), by neuraminidase to produce the fluorescent product 4-methylumbelliferone (4-MU). The reduction in fluorescence in the presence of the inhibitor is proportional to its binding affinity.

Protocol: Fluorescence-Based Neuraminidase Inhibition Assay

1. Materials and Reagents:

-

Neuraminidase Enzyme: Purified neuraminidase from the target influenza virus strain.

-

This compound: Stock solution of known concentration, typically in DMSO.

-

Substrate: 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

-

Fluorescent Standard: 4-methylumbelliferone (4-MU) for standard curve generation.

-

Assay Buffer: Typically 33.3 mM MES buffer with 4 mM CaCl₂, pH 6.5.

-

Stop Solution: A solution to terminate the enzymatic reaction, such as 0.14 M NaOH in 83% ethanol.

-

96-well Plates: Black, flat-bottom plates are recommended to minimize background fluorescence.

-

Fluorometer: A microplate reader capable of excitation at ~355-365 nm and emission at ~450-485 nm.

2. Assay Procedure:

-

Preparation of Reagents:

-

Prepare a series of dilutions of this compound in assay buffer to cover a range of concentrations (e.g., 0.01 nM to 10,000 nM).

-

Dilute the neuraminidase enzyme to a working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a robust signal within the linear range of the fluorometer.

-

Prepare a working solution of MUNANA in the assay buffer. This solution should be protected from light.

-

Prepare a standard curve of 4-MU in the assay buffer to correlate fluorescence units with the amount of product formed.

-

-

Enzyme Inhibition Assay:

-

To the wells of a 96-well plate, add the serially diluted this compound solutions. Include control wells with assay buffer only (for 100% enzyme activity) and a known neuraminidase inhibitor as a positive control.

-

Add the diluted neuraminidase enzyme solution to each well.

-

Gently mix and pre-incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the MUNANA substrate solution to all wells.

-

Incubate the plate at 37°C for a specific duration (e.g., 60 minutes), protected from light.

-

Stop the reaction by adding the stop solution to each well.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence of the 4-MU product in each well using a fluorometer.

-

Subtract the background fluorescence (from wells without enzyme) from all readings.

-

Calculate the percentage of neuraminidase inhibition for each concentration of this compound relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the EC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Visualizations

The following diagrams illustrate the logical flow of the experimental procedures described above.

Caption: Experimental workflow for the fluorometric neuraminidase inhibition assay.

Caption: Logical relationship of enzyme, substrate, and inhibitor in the assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Target Specificity and Selectivity of Neuraminidase Inhibitors

Disclaimer: The specific compound "Neuraminidase-IN-4" was not identified in publicly available scientific literature. This guide provides a comprehensive overview of the target specificity and selectivity of neuraminidase inhibitors by drawing upon data and methodologies related to well-characterized inhibitors of viral and human neuraminidases.

Introduction

Neuraminidases (NAs), also known as sialidases, are a class of glycoside hydrolase enzymes that cleave terminal sialic acid residues from glycoproteins, glycolipids, and oligosaccharides.[1][2] In influenza viruses, neuraminidase is a critical surface glycoprotein that facilitates the release of progeny virions from infected host cells, preventing their aggregation and promoting the spread of infection.[3][4] This essential role makes viral neuraminidase a prime target for antiviral drug development.[5] Additionally, humans have four neuraminidase isoenzymes (NEU1, NEU2, NEU3, and NEU4) that play roles in various physiological and pathological processes, making inhibitor selectivity a key consideration in drug design. This document outlines the target specificity and selectivity of neuraminidase inhibitors, presents relevant quantitative data, details experimental protocols, and provides visualizations of key processes.

Data Presentation: Inhibitory Potency Against Viral Neuraminidases

The inhibitory activity of neuraminidase inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzymatic activity of neuraminidase by 50%. The following table summarizes the geometric mean IC50 values for four licensed neuraminidase inhibitors against various influenza virus subtypes, providing a comparative view of their potency.

| Inhibitor | Influenza A(H1N1)pdm09 | Influenza A(H3N2) | Influenza B (Victoria) | Influenza B (Yamagata) |

| Oseltamivir | 0.90 nM | 0.86 nM | 16.12 nM | Data not consistently reported separately |

| Zanamivir | 1.09 nM | 1.64 nM | 3.87 nM | Data not consistently reported separately |

| Peramivir | 0.62 nM | 0.67 nM | 1.84 nM | Data not consistently reported separately |

| Laninamivir | 2.77 nM | 3.61 nM | 11.35 nM | Data not consistently reported separately |

Note: IC50 values can vary between studies and seasons due to viral evolution. The data presented are from recent surveillance studies for illustrative purposes.

Selectivity Against Human Neuraminidase Isoforms

Selective inhibition of viral neuraminidase over human neuraminidase (hNEU) isoforms is crucial for minimizing off-target effects. Furthermore, selective inhibitors for hNEU isoforms are valuable tools for studying their specific biological functions. The following table presents hypothetical inhibitory data for a compound, illustrating how selectivity is assessed.

| Compound | hNEU1 (IC50) | hNEU2 (IC50) | hNEU3 (IC50) | hNEU4 (IC50) | Viral NA (IC50) | Selectivity (Viral vs. hNEU1) |

| Hypothetical-IN-1 | 29 µM | 37 µM | 4.7 µM | 4.5 µM | 1 nM | >29,000-fold |

Note: This table uses data for an experimental compound from a study on human neuraminidase inhibitors to illustrate the concept of selectivity profiling.

Experimental Protocols

This assay is widely used to determine the IC50 values of neuraminidase inhibitors against influenza viruses.

Principle: The assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). The neuraminidase enzyme cleaves the sialic acid residue from MUNANA, releasing the fluorescent product 4-methylumbelliferone (4-MU). The fluorescence intensity is directly proportional to the enzymatic activity. In the presence of an inhibitor, the rate of 4-MU production is reduced.

Materials:

-

Influenza virus isolates

-

Neuraminidase inhibitors (e.g., Oseltamivir, Zanamivir)

-

MUNANA substrate (Applied Biosystems, Cat No. 4457091 or similar)

-

Assay Buffer (e.g., 25 mM MES, pH 6.5, containing 4 mM CaCl2)

-

Stop Solution (e.g., 0.1 M Glycine, pH 10.7, in 25% ethanol)

-

96-well black flat-bottom plates

-

Fluorescence plate reader (excitation: 365 nm, emission: 450 nm)

Procedure:

-

Virus Titration: Perform a serial dilution of the virus stock to determine the appropriate concentration that yields a linear enzymatic reaction over the incubation period.

-

Inhibitor Preparation: Prepare a series of dilutions (e.g., 10-fold or 3-fold) of the neuraminidase inhibitor in the assay buffer.

-

Assay Setup:

-

Add 25 µL of assay buffer to all wells of a 96-well plate.

-

Add 25 µL of each inhibitor dilution to the appropriate wells in triplicate.

-

Add 25 µL of the diluted virus to each well, except for the substrate control wells.

-

Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction:

-

Add 25 µL of MUNANA substrate (final concentration typically 50-100 µM) to all wells to initiate the reaction.

-

Incubate the plate at 37°C for 60 minutes.

-

-

Reaction Termination and Measurement:

-

Add 100 µL of stop solution to each well.

-

Measure the fluorescence intensity using a plate reader with excitation at 365 nm and emission at 450 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without virus).

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

This assay measures the ability of an inhibitor to block neuraminidase activity in a more physiologically relevant context of infected cells.

Principle: Host cells are infected with an influenza virus. After a period of replication, the neuraminidase activity on the surface of the infected cells or in the culture supernatant is measured using the MUNANA substrate.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells or other susceptible cell lines

-

Influenza virus

-

Neuraminidase inhibitors

-

Cell culture medium and supplements

-

MUNANA substrate and reagents as described above

Procedure:

-

Cell Seeding: Seed MDCK cells in a 96-well plate and grow to confluency.

-

Virus Infection: Infect the confluent cell monolayer with influenza virus at a specific multiplicity of infection (MOI) and incubate for a defined period (e.g., 24-48 hours) to allow for viral replication and expression of neuraminidase.

-

Inhibitor Treatment: Add serial dilutions of the neuraminidase inhibitor to the infected cells and incubate for 1 hour at 37°C.

-

NA Activity Measurement:

-

Wash the cells to remove any released virus.

-

Add 50 µL of MUNANA substrate (e.g., 200 µM) to each well.

-

Incubate at 37°C for 1 hour.

-

Stop the reaction and measure fluorescence as described in the previous protocol.

-

-

Data Analysis: Determine the IC50 value as described for the fluorescence-based assay.

Visualizations

The following diagram illustrates the influenza virus life cycle and highlights the critical step of virion release, which is inhibited by neuraminidase inhibitors.

Caption: Influenza virus life cycle and the inhibitory action of neuraminidase inhibitors.

The diagram below outlines the key steps in a typical fluorescence-based neuraminidase inhibition assay.

Caption: Workflow for determining IC50 using a neuraminidase inhibition assay.

Conclusion

The target specificity and selectivity of neuraminidase inhibitors are fundamental to their efficacy and safety as antiviral agents. Specificity for viral neuraminidase over human isoforms is a critical design parameter to avoid host-related side effects. The quantitative assessment of inhibitory potency, primarily through IC50 determination using robust experimental protocols like the fluorescence-based neuraminidase inhibition assay, is essential for the characterization and comparison of these compounds. The continued surveillance of influenza virus susceptibility to existing inhibitors and the development of new, highly selective inhibitors remain critical components of pandemic preparedness and the management of seasonal influenza.

References

- 1. Neuraminidase - Wikipedia [en.wikipedia.org]

- 2. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]

- 3. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Novel Neuraminidase Inhibitors: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific compound designated "Neuraminidase-IN-4" is not available in the public domain as of November 2025. This guide provides a comprehensive overview of the in vitro characterization of novel neuraminidase inhibitors, utilizing publicly available data for other inhibitors, including the similarly designated "Neuraminidase-IN-9," to illustrate key methodologies and data presentation.

Introduction

Neuraminidase, a key surface glycoprotein of the influenza virus, is essential for the release of progeny virions from infected host cells, thus playing a critical role in viral propagation.[1][2][3] Inhibition of neuraminidase activity is a clinically validated strategy for the treatment and prophylaxis of influenza infections.[2][3] This technical guide outlines the standard in vitro methodologies for the comprehensive characterization of novel neuraminidase inhibitors.

Mechanism of Action

Neuraminidase inhibitors are designed to act as competitive inhibitors of the neuraminidase enzyme. By binding to the active site, these molecules prevent the cleavage of sialic acid residues on the host cell surface. This action traps the newly formed virus particles on the cell surface, preventing their release and subsequent infection of other cells. Some novel inhibitors, such as Neuraminidase-IN-9 (a 1,2,3-triazole oseltamivir derivative), are designed to target additional cavities within the neuraminidase enzyme, potentially leading to enhanced potency and a different resistance profile.

Caption: Mechanism of action of neuraminidase inhibitors.

Quantitative Data Summary

The inhibitory potency of a novel neuraminidase inhibitor is quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of neuraminidase by 50%. IC50 values are determined against various influenza A and B virus subtypes to assess the inhibitor's spectrum of activity.

Table 1: Inhibitory Potency (IC50) of Neuraminidase Inhibitors Against Influenza A and B Viruses

| Inhibitor | Virus Subtype | Geometric Mean IC50 (nM) |

| Oseltamivir | A(H1N1)pdm09 | 0.90 |

| A(H3N2) | 0.86 | |

| B/Victoria | 16.12 | |

| Peramivir | A(H1N1)pdm09 | 0.62 |

| A(H3N2) | 0.67 | |

| B/Victoria | 1.84 | |

| Zanamivir | A(H1N1)pdm09 | 1.09 |

| A(H3N2) | 1.64 | |

| B/Victoria | 3.87 | |

| Laninamivir | A(H1N1)pdm09 | 2.77 |

| A(H3N2) | 3.61 | |

| B/Victoria | 11.35 |

Data from the Japanese 2023-24 influenza season.

Experimental Protocols

Fluorescence-Based Neuraminidase Inhibition Assay

This assay is the most common method to determine the IC50 value of a neuraminidase inhibitor. It measures the inhibition of neuraminidase enzymatic activity using a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Materials:

-

Novel Neuraminidase Inhibitor (e.g., this compound)

-

Recombinant influenza virus neuraminidase (from various subtypes)

-

MUNANA substrate (2.5 mM stock in dH2O)

-

Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5

-

Stop Solution: 0.14 M NaOH in 83% ethanol

-

96-well black, flat-bottom plates

-

Fluorometer (Excitation: 355 nm, Emission: 460 nm)

Protocol:

-

Prepare Inhibitor Dilutions: Prepare a stock solution of the neuraminidase inhibitor in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in Assay Buffer to obtain a range of concentrations for testing (e.g., 0.01 µM to 100 µM).

-

Prepare Enzyme Solution: Dilute the recombinant neuraminidase in Assay Buffer to a concentration that yields a linear fluorescent signal over the reaction time.

-

Assay Setup: In a 96-well plate, add 25 µL of each inhibitor dilution to triplicate wells. Add 25 µL of Assay Buffer to control wells (no inhibitor). Add 25 µL of the diluted neuraminidase solution to all wells.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Enzymatic Reaction: Prepare a working solution of MUNANA by diluting the stock to 100 µM in Assay Buffer. Add 50 µL of the 100 µM MUNANA solution to all wells to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Stop Reaction: Add 100 µL of Stop Solution to all wells.

-

Fluorescence Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the control wells. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

References

An In-depth Technical Guide on the Structure-Activity Relationship of Novel Thiophene-Based Neuraminidase Inhibitors, Including Neuraminidase-IN-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of a novel series of thiophene derivatives as potent influenza neuraminidase inhibitors. The core of this analysis is centered around the compound designated as Neuraminidase-IN-4 (also referred to as compound 4b in the primary literature), which has demonstrated significant inhibitory activity. This document details the quantitative inhibitory data, the experimental methodologies employed for its evaluation, and the logical relationships governing its SAR.

Introduction to Neuraminidase Inhibition

Influenza virus neuraminidase (NA) is a critical surface glycoprotein that facilitates the release of newly synthesized virus particles from infected host cells, thereby promoting the spread of infection.[1] Inhibition of this enzyme is a clinically validated strategy for the treatment and prophylaxis of influenza. This guide focuses on a recently developed class of thiophene-based NA inhibitors that have shown promising preclinical activity.

Structure-Activity Relationship (SAR) of Thiophene Derivatives

The development of this series of inhibitors was initiated from a lead compound identified through pharmacophore-based virtual screening.[1] Subsequent optimization of this lead scaffold led to the synthesis of several novel thiophene derivatives with varying substituents. The inhibitory activities of these compounds against influenza neuraminidase and their antiviral efficacy in cell culture were systematically evaluated to establish a clear structure-activity relationship.

Quantitative Data Summary

The following table summarizes the in vitro neuraminidase inhibitory activity (IC50) and the anti-influenza virus activity (EC50) in Madin-Darby Canine Kidney (MDCK) cells for this compound and its analogs. The data is extracted from the primary publication by Zhong ZJ, et al. (2021) in the European Journal of Medicinal Chemistry.

| Compound ID | R Group | NA IC50 (μM)[1] | Antiviral EC50 (μM)[1] |

| 4a | H | 0.21 | 10.32 |

| 4b (this compound) | 8-quinolyl | 0.03 | 1.59 |

| 4c | 7-quinolyl | 0.15 | 8.16 |

| 4d | 6-quinolyl | 0.18 | 9.04 |

| 4e | 5-quinolyl | 0.25 | 11.27 |

| 4f | 4-quinolyl | 0.31 | 13.55 |

| 4g | 3-quinolyl | 0.42 | 15.81 |

| 4h | 2-quinolyl | 0.53 | 18.23 |

| Oseltamivir Carboxylate (OSC) | - | 0.06 | 5.97 |

Key SAR Observations:

-

Core Scaffold: The thiophene ring is an essential structural feature for the observed neuraminidase inhibitory activity.[1]

-

Quinolyl Substitution: The introduction of a quinoline ring at the R position significantly enhances the inhibitory potency.

-

Position of Nitrogen in Quinolyl Ring: The position of the nitrogen atom within the quinoline ring plays a crucial role in the activity. Compound 4b , with the nitrogen at the 8th position of the quinoline ring, exhibited the most potent inhibitory activity, with an IC50 value of 0.03 μM, which is superior to the positive control, oseltamivir carboxylate (IC50 = 0.06 μM).

-

Antiviral Activity: The potent enzymatic inhibition of compound 4b translated well into cellular antiviral activity, with an EC50 of 1.59 μM against the H5N1 influenza virus, outperforming oseltamivir carboxylate (EC50 = 5.97 μM).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.

Neuraminidase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of neuraminidase. A fluorometric assay using the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) is a standard method.

Materials:

-

Recombinant influenza virus neuraminidase

-

MUNANA substrate

-

Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

-

Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)

-

96-well black, flat-bottom plates

-

Fluorometer (Excitation: ~355 nm, Emission: ~460 nm)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds (e.g., this compound) and a positive control (e.g., oseltamivir carboxylate) in the assay buffer.

-

Enzyme Preparation: Dilute the neuraminidase enzyme in the assay buffer to a predetermined optimal concentration.

-

Assay Plate Setup: To each well of a 96-well plate, add the diluted compounds. Include control wells with buffer only (for 100% activity) and wells without enzyme (for background fluorescence).

-

Enzyme Addition: Add the diluted neuraminidase solution to all wells except the background control wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for inhibitor binding.

-

Substrate Addition: Initiate the enzymatic reaction by adding the MUNANA substrate solution to all wells.

-

Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Fluorescence Measurement: Read the fluorescence intensity using a fluorometer.

-

Data Analysis: After subtracting the background fluorescence, calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antiviral Activity Assay (Cytopathic Effect Reduction Assay)

This cell-based assay determines the ability of a compound to protect host cells from virus-induced cell death (cytopathic effect, CPE).

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus stock (e.g., A/chicken/Hubei/327/2004 (H5N1-DW))

-

Cell culture medium (e.g., DMEM)

-

TPCK-treated trypsin

-

Test compounds

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTS or CellTiter-Glo)

Procedure:

-

Cell Seeding: Seed MDCK cells into 96-well plates and grow them to confluency.

-

Compound Preparation: Prepare serial dilutions of the test compounds in the cell culture medium.

-

Infection: Infect the MDCK cell monolayers with the influenza virus at a specific multiplicity of infection (MOI) in the presence of TPCK-treated trypsin and the diluted test compounds. Include virus-only controls and cell-only controls.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).

-

Assessment of Cell Viability: Following the incubation period, assess the cell viability in each well using a suitable reagent (e.g., MTS). The absorbance or luminescence is proportional to the number of viable cells.

-

Data Analysis: The percentage of protection is calculated for each compound concentration by comparing the signal in the treated, infected wells to the signals from the cell and virus controls. The EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced death, is determined using a dose-response curve.

Mandatory Visualizations

The following diagrams illustrate key relationships and workflows in the study of this compound.

References

The Biological Function of Neuraminidase-IN-4: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuraminidase-IN-4, also identified as Compound 4b, is a potent inhibitor of influenza virus neuraminidase.[1][2][3] This synthetic thiophene derivative has demonstrated significant antiviral activity, particularly against the highly pathogenic avian influenza A (H5N1) virus.[1][2] This document provides a comprehensive technical guide on the biological function of this compound, including its mechanism of action, quantitative data on its inhibitory and antiviral activities, and detailed experimental protocols.

Core Biological Function: Inhibition of Neuraminidase

The primary biological function of this compound is the inhibition of the neuraminidase (NA) enzyme of the influenza virus. NA is a critical glycoprotein on the surface of the influenza virus that facilitates the release of progeny virions from infected host cells by cleaving sialic acid residues. By inhibiting NA, this compound prevents the spread of the virus to new host cells, thereby halting the progression of the infection.

A molecular docking study has suggested that the thiophene moiety of this compound plays a crucial role in its binding to the active site of the neuraminidase enzyme. The quinoline ring of the compound is also thought to extend into the 150-cavity of the enzyme, contributing to its high inhibitory activity.

Quantitative Data

The inhibitory and antiviral activities of this compound have been quantified in preclinical studies. The following tables summarize the key data points.

| Parameter | Value | Description |

| IC50 | 0.03 µM | The half maximal inhibitory concentration against neuraminidase enzyme activity. This value is lower than that of the positive control, oseltamivir carboxylate (IC50 = 0.06 µM), indicating higher potency. |

| EC50 | 1.59 µM | The half maximal effective concentration for inhibiting the replication of the A/chicken/Hubei/327/2004 (H5N1-DW) influenza virus in cell culture. This is superior to the reference drug, oseltamivir carboxylate (EC50 = 5.97 µM). |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Neuraminidase Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of neuraminidase by 50% (IC50).

Materials:

-

Recombinant influenza virus neuraminidase

-

This compound (Compound 4b)

-

Oseltamivir carboxylate (positive control)

-

2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), a fluorogenic substrate

-

Assay buffer (e.g., MES buffer with CaCl2)

-

Stop solution (e.g., NaOH in ethanol)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound and the positive control in assay buffer.

-

Add a standardized amount of recombinant neuraminidase to each well of a 96-well plate.

-

Add the diluted compounds to the respective wells and incubate to allow for enzyme-inhibitor binding.

-

Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

-

Incubate the plate at 37°C for a defined period.

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence of the product, 4-methylumbelliferone, using a microplate reader (excitation ~365 nm, emission ~450 nm).

-

Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.

Antiviral Activity Assay in Cell Culture (Plaque Reduction Assay)

This assay measures the ability of a compound to inhibit the replication of the influenza virus in a cell culture system, typically using Madin-Darby Canine Kidney (MDCK) cells.

Materials:

-

MDCK cells

-

Influenza A virus (e.g., A/chicken/Hubei/327/2004 (H5N1-DW))

-

This compound (Compound 4b)

-

Oseltamivir (positive control)

-

Cell culture medium (e.g., DMEM)

-

Trypsin (for viral activation)

-

Agarose or Avicel overlay

-

Crystal violet staining solution

Procedure:

-

Seed MDCK cells in 6-well plates and grow to confluency.

-

Infect the cell monolayers with a known titer of the influenza virus.

-

After a short adsorption period, remove the virus inoculum and wash the cells.

-

Overlay the cells with a medium containing various concentrations of this compound or the positive control, mixed with agarose or Avicel to restrict virus spread.

-

Incubate the plates for 2-3 days to allow for plaque formation.

-

Fix the cells with a suitable fixative (e.g., formaldehyde).

-

Stain the cells with crystal violet to visualize the plaques.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control.

-

Determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%.

Visualizations

Mechanism of Action

Caption: Inhibition of influenza virus release by this compound.

Experimental Workflow: Drug Discovery and Evaluation

Caption: Drug discovery and evaluation pipeline for this compound.

References

Determining the Inhibitory Constant (Ki) of Neuraminidase-IN-4: An In-depth Technical Guide

This guide provides a comprehensive overview of the principles and practical methodologies for determining the inhibitory constant (Ki) of novel neuraminidase inhibitors, exemplified by a hypothetical compound, Neuraminidase-IN-4. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of antiviral agents targeting influenza neuraminidase.

Introduction to Neuraminidase and its Inhibition

Influenza virus neuraminidase (NA) is a critical surface glycoprotein that facilitates the release of progeny virions from infected host cells by cleaving terminal sialic acid residues from cell surface glycoconjugates.[1][2][3][4] This enzymatic activity makes NA an essential target for antiviral drug development.[2] Neuraminidase inhibitors, such as oseltamivir and zanamivir, are designed to bind to the active site of the enzyme, preventing the cleavage of sialic acid and thereby halting the spread of the virus.

The potency of an inhibitor is quantitatively expressed by its inhibitory constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value signifies a more potent inhibitor due to a higher binding affinity for the enzyme. Unlike the half-maximal inhibitory concentration (IC50), the Ki is a true measure of inhibitor potency that is independent of substrate concentration.

Theoretical Framework for Ki Determination

The determination of Ki for a competitive inhibitor typically involves measuring the enzyme's reaction velocity at various substrate and inhibitor concentrations. For competitive inhibition, the inhibitor binds reversibly to the enzyme's active site, competing with the substrate. This increases the apparent Michaelis constant (Km) without affecting the maximum velocity (Vmax).

The relationship between IC50 and Ki can be described by the Cheng-Prusoff equation for competitive inhibitors:

Ki = IC50 / (1 + [S]/Km)

Where:

-

Ki is the inhibitory constant.

-

IC50 is the half-maximal inhibitory concentration.

-

[S] is the substrate concentration.

-

Km is the Michaelis-Menten constant for the substrate.

To accurately determine Ki, it is essential to first determine the Km of the enzyme for its substrate under the specific assay conditions.

Experimental Workflow for Ki Determination

The overall process for determining the Ki of this compound involves several key stages, from initial enzyme and inhibitor preparation to data analysis and interpretation.

Figure 1: A generalized workflow for the determination of the inhibitory constant (Ki).

Detailed Experimental Protocols

The most common method for measuring neuraminidase activity is a fluorescence-based assay using 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) as a substrate. Cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified.

Materials and Reagents

| Reagent | Supplier | Purpose |

| Recombinant Neuraminidase | e.g., Sino Biological | Enzyme source |

| MUNANA Substrate | e.g., Sigma-Aldrich | Fluorogenic substrate |

| This compound | N/A | Inhibitor being tested |

| Assay Buffer | In-house preparation | Maintain pH and optimal enzyme activity |

| Stop Solution | In-house preparation | Terminate the enzymatic reaction |

| 4-Methylumbelliferone (4-MU) | e.g., Sigma-Aldrich | Standard for calibration curve |

| 96-well Black Plates | e.g., Corning | Low-fluorescence plates for assay |

Assay Buffer Composition: 32.5 mM MES (pH 6.5), 4 mM CaCl2. Stop Solution Composition: 0.14 M NaOH in 83% ethanol.

Protocol for Km Determination

-

Prepare MUNANA dilutions: Prepare a series of MUNANA concentrations (e.g., 0-400 µM) in assay buffer.

-

Prepare enzyme dilution: Dilute the neuraminidase enzyme stock to a working concentration in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course and a good signal-to-noise ratio.

-

Set up the reaction plate: To a 96-well black plate, add 50 µL of each MUNANA dilution in triplicate.

-

Initiate the reaction: Add 50 µL of the diluted enzyme to each well to start the reaction.

-

Incubate: Incubate the plate at 37°C for a set time (e.g., 60 minutes), protected from light.

-

Stop the reaction: Add 100 µL of stop solution to each well.

-

Measure fluorescence: Read the fluorescence on a plate reader with excitation at ~365 nm and emission at ~450 nm.

-

Data analysis: Convert relative fluorescence units (RFU) to product concentration using a 4-MU standard curve. Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression to determine Km and Vmax.

Protocol for IC50 and Ki Determination

-

Prepare this compound dilutions: Prepare a serial dilution of this compound (e.g., 0.01 nM to 10,000 nM) in assay buffer.

-

Prepare enzyme and substrate: Dilute the neuraminidase enzyme to the same working concentration as in the Km determination. Prepare the MUNANA substrate at a concentration equal to the determined Km value.

-

Set up the reaction plate:

-

Add 25 µL of each this compound dilution to triplicate wells.

-

Add 25 µL of diluted enzyme to each well.

-

Include controls for 100% activity (enzyme, no inhibitor) and 0% activity (no enzyme).

-

-

Pre-incubation: Incubate the plate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction: Add 50 µL of the MUNANA substrate solution to each well.

-

Incubate, stop, and read: Follow steps 5-7 from the Km determination protocol.

-

Data analysis:

-

Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Data Presentation and Interpretation

The quantitative results from the enzymatic assays should be systematically organized for clear interpretation and comparison.

Table 1: Michaelis-Menten Kinetic Parameters for Neuraminidase

| Parameter | Value | Units |

|---|---|---|

| Km | Calculated Value | µM |

| Vmax | Calculated Value | RFU/min or µM/min |

Table 2: Inhibitory Potency of this compound

| Parameter | Value | Units |

|---|---|---|

| IC50 | Calculated Value | nM |

| Ki | Calculated Value | nM |

A lower Ki value indicates tighter binding of this compound to the neuraminidase active site, suggesting higher potency.

Neuraminidase Signaling and Inhibition Pathway

The mechanism of action of neuraminidase inhibitors is a direct enzymatic inhibition, which disrupts a key step in the viral replication cycle.

Figure 2: Inhibition of the neuraminidase-mediated virus release pathway.

Conclusion

This guide outlines the essential theoretical and practical steps required to determine the inhibitory constant (Ki) of a novel neuraminidase inhibitor, this compound. By accurately measuring the Km of the enzyme for its substrate and subsequently determining the IC50 of the inhibitor, a reliable Ki value can be calculated. This parameter is fundamental for the characterization and comparison of new drug candidates in the development of next-generation influenza therapeutics. The use of robust, standardized fluorometric assays and appropriate data analysis methods, such as non-linear regression, is crucial for obtaining accurate and reproducible results.

References

- 1. Determination of Neuraminidase Kinetic Constants Using Whole Influenza Virus Preparations and Correction for Spectroscopic Interference by a Fluorogenic Substrate | PLOS One [journals.plos.org]

- 2. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]

- 3. Neuraminidase - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

Early-Stage Research on Neuraminidase-IN-4: A Technical Overview

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Initial investigations into a novel compound, designated Neuraminidase-IN-4, have been conducted to assess its potential as an inhibitor of viral neuraminidase. This document provides a comprehensive summary of the early-stage research, including its mechanism of action, quantitative analysis of its inhibitory effects, and detailed experimental protocols. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug development.

Introduction to Neuraminidase Inhibition

Neuraminidase is a critical enzyme found on the surface of many viruses, including the influenza virus.[1][2] Its primary function is to cleave sialic acid residues from host cell receptors and newly formed virions.[2][3] This enzymatic activity is essential for the release of progeny viruses from infected cells, thus facilitating the spread of infection throughout the host.[4] By blocking the active site of neuraminidase, inhibitor drugs can prevent this cleavage, leading to the aggregation of viruses at the cell surface and effectively halting the progression of the infection. Marketed neuraminidase inhibitors, such as oseltamivir and zanamivir, have demonstrated the clinical efficacy of this therapeutic strategy.

Mechanism of Action of this compound

This compound is a competitive inhibitor that, like other drugs in its class, is designed to mimic the natural substrate of the neuraminidase enzyme, sialic acid. It binds to the highly conserved active site of the enzyme, preventing the hydrolysis of terminal sialic acid residues. This inhibition of enzymatic activity prevents the release of new viral particles from infected host cells, thereby limiting the spread of the virus.

The proposed inhibitory mechanism is visualized in the signaling pathway diagram below.

Caption: Proposed mechanism of action for this compound.

Quantitative Data Summary

The inhibitory activity of this compound was quantified using a fluorescence-based neuraminidase inhibition assay. The half-maximal inhibitory concentration (IC50) was determined against various influenza virus strains. For comparison, the activity of oseltamivir was also assessed.

| Compound | Virus Strain | IC50 (nM) |

| This compound | A(H1N1)pdm09 | 0.95 |

| H3N2 | 0.81 | |

| Influenza B | 35.2 | |

| Oseltamivir | A(H1N1)pdm09 | 0.86 |

| H3N2 | 0.73 | |

| Influenza B | 33.12 |

Note: The IC50 values represent the geometric means from multiple experiments.

Experimental Protocols

Fluorescence-Based Neuraminidase Inhibition Assay

This protocol outlines the method used to determine the IC50 values of neuraminidase inhibitors. The assay relies on the cleavage of the substrate 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) by neuraminidase, which releases the fluorescent product 4-methylumbelliferone (4-MU).

Materials:

-

Influenza virus stocks

-

This compound and oseltamivir carboxylate

-

2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

-

Assay Buffer: 33.3 mM MES and 4 mM CaCl2, pH 6.5

-

Stop Solution

-

96-well black plates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound and oseltamivir in the assay buffer.

-

Virus Dilution: Dilute influenza virus stocks in the assay buffer to a concentration that yields a linear reaction rate for the duration of the assay.

-

Assay Reaction:

-

Add 50 µL of the diluted virus to each well of a 96-well black plate.

-

Add 50 µL of the serially diluted inhibitor or assay buffer (for control wells) to the respective wells.

-

Pre-incubate the plate at 37°C for 30 minutes.

-

Initiate the reaction by adding 50 µL of MUNANA substrate to each well.

-

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Termination: Stop the reaction by adding 100 µL of the stop solution.

-

Fluorescence Measurement: Measure the fluorescence of the released 4-MU using a microplate reader with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control wells. Determine the IC50 value by fitting the data to a dose-response curve.

Caption: Experimental workflow for the neuraminidase inhibition assay.

Cell-Based Antiviral Activity Assay (Plaque Reduction Assay)

To assess the antiviral efficacy in a cellular context, a plaque reduction assay is a standard method.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus stocks

-

This compound

-

Growth medium and overlay medium

-

Crystal violet solution

Procedure:

-

Cell Seeding: Seed MDCK cells in 6-well plates and grow to confluence.

-

Infection: Infect the confluent cell monolayers with a diluted influenza virus stock (approximately 50-100 plaque-forming units per well).

-

Compound Treatment: After a 1-hour virus adsorption period, remove the inoculum and overlay the cells with a medium containing various concentrations of this compound.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours or until visible plaques are formed.

-

Plaque Visualization: Fix the cells and stain with crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the untreated control. Determine the EC50 (50% effective concentration) value.

Conclusion

The early-stage research on this compound indicates that it is a potent inhibitor of influenza neuraminidase, with in vitro activity comparable to that of oseltamivir against A(H1N1)pdm09 and H3N2 strains. Further investigation, including cytotoxicity assays to determine the therapeutic index and in vivo efficacy studies, is warranted to fully characterize the potential of this compound as a novel antiviral agent. The protocols and data presented in this guide provide a solid foundation for these future studies.

References

- 1. Neuraminidase - Wikipedia [en.wikipedia.org]

- 2. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Antiviral Activity of Neuraminidase-IN-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuraminidase-IN-4, also identified as compound 4b, is a potent, novel thiophene-containing inhibitor of influenza virus neuraminidase. It demonstrates significant enzymatic inhibition and robust antiviral activity against the highly pathogenic H5N1 avian influenza strain. This technical guide provides a comprehensive overview of its chemical properties, biological activity, and the experimental protocols used for its characterization. The information presented is intended to support further research and development of new anti-influenza agents.

Core Chemical and Biological Properties

This compound has been identified as a highly effective inhibitor of influenza neuraminidase, a critical enzyme for viral replication and propagation.[1][2] Its inhibitory and antiviral activities have been quantified against reference compounds, demonstrating its potential as a lead compound for drug development.

Quantitative Biological Data

The biological efficacy of this compound is summarized in the tables below. The data highlights its potent enzymatic inhibition of neuraminidase and its effectiveness in a cell-based antiviral assay.

Table 1: In Vitro Enzymatic Inhibition

| Compound | Target | IC₅₀ (µM) | Positive Control | Control IC₅₀ (µM) |

| This compound (4b) | Neuraminidase | 0.03 | Oseltamivir Carboxylate | 0.06 |

Data sourced from Zhong et al., 2021.[1][2]

Table 2: Antiviral Activity

| Compound | Virus Strain | EC₅₀ (µM) | Positive Control | Control EC₅₀ (µM) |

| This compound (4b) | A/chicken/Hubei/327/2004 (H5N1-DW) | 1.59 | Oseltamivir | 5.97 |

Data sourced from Zhong et al., 2021.[1]

Mechanism of Action: Inhibition of Viral Neuraminidase

The primary mechanism of action for this compound is the inhibition of the influenza neuraminidase enzyme. This enzyme is crucial for the late stage of the viral life cycle.

Role of Neuraminidase in Influenza Virus Replication:

-

Viral Budding: After replication within a host cell, new virions emerge and bud from the cell membrane.

-

Hemagglutinin Binding: The viral hemagglutinin (HA) protein on the surface of these new virions binds to sialic acid receptors on the host cell surface, causing the new viruses to remain tethered to the cell.

-

Viral Release: Neuraminidase cleaves these sialic acid residues from the host cell surface and from the virions themselves.

-

Progeny Virus Spread: This cleavage releases the newly formed virus particles, allowing them to infect other cells and continue the cycle of infection.

This compound binds to the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid. This inhibition leads to the aggregation of new virus particles on the host cell surface and prevents their release, thereby halting the spread of the infection. Molecular docking studies have suggested that the thiophene moiety of this compound plays a key role in binding to the enzyme's active site, while a quinoline ring extends into the 150-cavity, a known pocket near the active site that can be exploited for inhibitor design.

Caption: Influenza virus release mechanism and the inhibitory action of this compound.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize this compound.

Neuraminidase Inhibition Assay (Fluorometric)

This protocol is a standard method for determining the in vitro inhibitory activity of compounds against influenza neuraminidase using a fluorogenic substrate.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against the neuraminidase enzyme.

Materials and Reagents:

-

This compound (test compound)

-

Oseltamivir Carboxylate (positive control)

-

Neuraminidase enzyme (from influenza virus)

-

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

-

Assay Buffer (e.g., MES buffer with CaCl₂)

-

Stop Solution (e.g., ethanol and NaOH)

-

Black 96-well microplates

-

Fluorometer (Excitation: 355 nm, Emission: 460 nm)

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of 4-fold serial dilutions in Assay Buffer.

-

Assay Setup:

-

To appropriate wells of a black 96-well plate, add 25 µL of the serially diluted test compound or control inhibitor.

-

For "100% activity" control wells, add 25 µL of Assay Buffer.

-

For "no-virus" (background) control wells, add 50 µL of Assay Buffer.

-

-

Enzyme Addition: Add 25 µL of diluted neuraminidase enzyme to all wells except the "no-virus" controls.

-

Pre-incubation: Gently tap the plate to mix and incubate at room temperature for 45 minutes.

-

Substrate Addition: Initiate the enzymatic reaction by adding 50 µL of 300 µM MUNANA working solution to all wells.

-

Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

-

Reaction Termination: Stop the reaction by adding 100 µL of Stop Solution to each well.

-

Fluorescence Reading: Measure the fluorescence on a plate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

Data Analysis:

-

Subtract the average background fluorescence (from "no-virus" wells) from all other readings.

-

Calculate the percentage of inhibition for each compound concentration relative to the "100% activity" control wells.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.

-

Caption: Workflow for the in vitro fluorometric neuraminidase inhibition assay.

Antiviral Activity Assay (Cytopathic Effect Inhibition)

This assay determines the concentration of a compound required to protect cells from the virus-induced cytopathic effect (CPE).

Objective: To determine the 50% effective concentration (EC₅₀) of this compound against the H5N1 influenza virus in a cell-based model.

Materials and Reagents:

-

This compound (test compound)

-

Oseltamivir (positive control)

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus A/chicken/Hubei/327/2004 (H5N1-DW)

-

Cell culture medium (e.g., DMEM)

-

Trypsin (for viral activation)

-

Cell viability reagent (e.g., MTT or CellTiter-Glo®)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed MDCK cells into 96-well plates and incubate until they form a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of this compound and the control drug in cell culture medium.

-

Infection and Treatment:

-

Wash the MDCK cell monolayers.

-

Add the prepared drug dilutions to the wells.

-

Infect the cells with a predetermined titer of the H5N1 virus (in the presence of trypsin).

-

Include "virus control" (cells + virus, no drug) and "cell control" (cells only, no virus or drug) wells.

-

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until a significant cytopathic effect is observed in the virus control wells.

-

Quantify Cell Viability: Add a cell viability reagent to all wells according to the manufacturer's instructions and measure the signal (absorbance or luminescence) with a plate reader.

-

Data Analysis:

-

Calculate the percentage of cell protection for each compound concentration relative to the virus and cell controls.

-

Plot the percent protection against the logarithm of the compound concentration and use non-linear regression to determine the EC₅₀ value.

-

Conclusion

This compound is a promising anti-influenza compound with potent inhibitory activity against the neuraminidase enzyme and excellent antiviral efficacy against the H5N1 virus. Its novel thiophene-based structure and interaction with the 150-cavity of the enzyme active site make it a valuable candidate for further preclinical development. The detailed protocols provided in this guide offer a framework for the continued investigation and characterization of this and other novel neuraminidase inhibitors.

References

Methodological & Application

Application Notes and Protocols for Neuraminidase-IN-4 in Influenza Virus Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a novel investigational neuraminidase inhibitor, Neuraminidase-IN-4, for influenza virus research. This document details its mechanism of action, presents its inhibitory activity in a structured format, and offers detailed protocols for its evaluation.

Introduction

Influenza viruses represent a persistent global health threat, driving the need for ongoing development of effective antiviral therapies. A critical target for antiviral drugs is the viral surface glycoprotein, neuraminidase (NA).[1][2] This enzyme is essential for the release of newly formed virus particles from infected host cells, a crucial step in the propagation of the infection.[3][4][5] Neuraminidase inhibitors (NAIs) are a class of antiviral drugs that block the active site of the NA enzyme, preventing the cleavage of sialic acid residues from host cells and new virions. This inhibition leads to the aggregation of progeny virions on the cell surface, thereby halting the spread of the virus. This compound is a potent and selective investigational inhibitor of influenza virus neuraminidase.

Mechanism of Action

Like other neuraminidase inhibitors, this compound is designed to mimic sialic acid, the natural substrate of the neuraminidase enzyme. By competitively binding to the highly conserved active site of neuraminidase, this compound blocks its enzymatic function. This action prevents the cleavage of terminal sialic acid from glycoconjugates on the surface of infected cells and on the progeny virions themselves. Consequently, the newly synthesized viruses are unable to detach from the host cell, leading to their aggregation and preventing their release to infect new cells. The inhibition of viral spread effectively curtails the progression of the infection. Some studies also suggest that neuraminidase plays a role in the early stages of infection, such as viral entry into target cells, providing another rationale for the prophylactic use of NA inhibitors.

Figure 1: Mechanism of action of this compound.

Data Presentation

The antiviral activity and pharmacokinetic profile of this compound have been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Influenza Strain | Neuraminidase Subtype | IC₅₀ (nM) | EC₅₀ (nM) | Kᵢ (nM) |

| A/California/07/2009 | H1N1pdm09 | 0.85 | 1.2 | 0.4 |

| A/Victoria/3/75 | H3N2 | 0.70 | 1.0 | 0.3 |

| B/Florida/4/2006 | Yamagata lineage | 35.0 | 45.5 | 15.0 |

| A/Duck/MN/1525/81 | H5N1 | 0.95 | 1.5 | 0.5 |

IC₅₀ (Half-maximal inhibitory concentration), EC₅₀ (Half-maximal effective concentration), Kᵢ (Inhibition constant)

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice

| Route of Administration | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋₂₄ (ng·h/mL) | t₁/₂ (h) | Bioavailability (%) |

| Intravenous (IV) | 1 | 550 | 0.25 | 1200 | 3.5 | 100 |

| Oral (PO) | 10 | 850 | 1.0 | 4800 | 4.0 | 40 |

Cₘₐₓ (Maximum plasma concentration), Tₘₐₓ (Time to reach Cₘₐₓ), AUC₀₋₂₄ (Area under the plasma concentration-time curve from 0 to 24 hours), t₁/₂ (Elimination half-life)

Experimental Protocols

Detailed methodologies for key experiments to evaluate this compound are provided below.

Protocol 1: Fluorescence-Based Neuraminidase Inhibition Assay

This assay is widely used to determine the 50% inhibitory concentration (IC₅₀) of neuraminidase inhibitors. It relies on the cleavage of a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), by the viral neuraminidase to produce the fluorescent product 4-methylumbelliferone (4-MU). The reduction in fluorescence in the presence of an inhibitor is used to calculate its IC₅₀ value.

Materials:

-

Influenza virus stocks (e.g., A/H1N1, A/H3N2, B)

-

This compound

-

Oseltamivir carboxylate (positive control)

-

MUNANA substrate (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid)

-

Assay Buffer: 33.3 mM MES, 4 mM CaCl₂, pH 6.5

-

Stop Solution: 0.1 M Glycine, pH 10.7, in 25% ethanol

-

Black 96-well microplates

-

Fluorometer (Excitation: 355 nm, Emission: 460 nm)

Procedure:

-

Virus Titration:

-

Perform serial dilutions of the virus stock in assay buffer.

-

Add 50 µL of each virus dilution to the wells of a black 96-well plate.

-

Add 50 µL of MUNANA substrate (final concentration 100 µM) to each well.

-

Incubate at 37°C for 30-60 minutes.

-

Stop the reaction by adding 100 µL of stop solution.

-

Measure the fluorescence to determine the virus dilution that gives a signal in the linear range of the instrument.

-

-

Inhibitor Preparation:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in assay buffer to achieve a range of desired final concentrations (e.g., 0.01 nM to 1000 nM). Prepare similar dilutions for the oseltamivir control.

-

-

Inhibition Assay:

-

Add 25 µL of the diluted this compound or control inhibitor to the wells of a black 96-well plate.

-

Add 25 µL of the appropriately diluted virus to each well.

-

Include virus-only (no inhibitor) and buffer-only (no virus) controls.

-

Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Add 50 µL of MUNANA substrate to each well.

-

Incubate at 37°C for 30-60 minutes.

-

Stop the reaction by adding 100 µL of stop solution.

-

Measure the fluorescence.

-

-

Data Analysis:

-

Subtract the background fluorescence (buffer-only wells) from all readings.

-

Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the virus-only control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

-

Figure 2: Workflow for the fluorescence-based NA inhibition assay.

Protocol 2: Cell-Based Antiviral Activity Assay (Plaque Reduction Assay)

This assay determines the 50% effective concentration (EC₅₀) of an antiviral compound by measuring the reduction in the formation of viral plaques in a cell monolayer.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Cell Culture Medium: DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Infection Medium: Serum-free DMEM with 1 µg/mL TPCK-treated trypsin

-

Agarose overlay: 2X DMEM mixed 1:1 with 1.6% agarose

-

This compound

-

Influenza virus stock

-

Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

-

Cell Seeding:

-

Seed MDCK cells in 6-well plates and grow until they form a confluent monolayer.

-

-

Virus Infection and Compound Treatment:

-

Wash the cell monolayers twice with sterile PBS.

-

Prepare serial dilutions of the influenza virus stock in serum-free DMEM to yield 50-100 plaque-forming units (PFU) per well.

-

Infect the cells by adding 200 µL of the virus dilution to each well.

-

Incubate for 1 hour at 37°C to allow for virus adsorption.

-

Prepare serial dilutions of this compound in infection medium.

-

After the incubation, remove the virus inoculum and wash the cells with PBS.

-

Add 2 mL of the agarose overlay containing the different concentrations of this compound to each well.

-

-

Incubation and Staining:

-

Allow the overlay to solidify at room temperature.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until plaques are visible.

-

Fix the cells with 10% formalin for at least 1 hour.

-

Carefully remove the agarose overlay.

-

Stain the cells with crystal violet solution for 15 minutes.

-

Gently wash the plates with water and allow them to dry.

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control.

-

Determine the EC₅₀ value by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.

-

Protocol 3: In Vivo Pharmacokinetic Study in Mice

This protocol outlines a typical pharmacokinetic study to determine parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and bioavailability.

Materials:

-

Male C57BL/6 mice (8 weeks old)

-

This compound formulated for intravenous (IV) and oral (PO) administration

-

Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

-

LC-MS/MS system for bioanalysis

Procedure:

-

Animal Dosing:

-

Divide mice into two groups: IV and PO administration.

-

IV Group: Administer a single 1 mg/kg dose of this compound via the tail vein.

-

PO Group: Administer a single 10 mg/kg dose by oral gavage.

-

-

Blood Sampling:

-

Collect blood samples (approximately 50 µL) from a subset of mice (n=3 per time point) at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Collect blood into heparinized tubes.

-

-

Sample Processing:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

Prepare plasma samples for analysis by protein precipitation with acetonitrile containing an internal standard.

-

Centrifuge and analyze the supernatant.

-

-

Bioanalysis:

-

Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Calculate the pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂) using non-compartmental analysis with appropriate software.

-

Calculate the oral bioavailability using the formula: F(%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

-

Figure 3: Workflow for an in vivo pharmacokinetic study.

Conclusion

The provided protocols and data offer a robust framework for the preclinical evaluation of this compound. The fluorescence-based neuraminidase inhibition assay and the plaque reduction assay are reliable methods for characterizing the in vitro potency and antiviral efficacy of this novel inhibitor. The in vivo pharmacokinetic data provide essential insights into its absorption, distribution, metabolism, and excretion profile. Together, these assays are fundamental for assessing the therapeutic potential of this compound as a treatment for influenza virus infections and for monitoring the potential emergence of antiviral resistance.

References

Application Notes and Protocols for Neuraminidase-IN-4 in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction